molecular formula C9H10INO B1593686 4-iodo-N,N-dimethylbenzamide CAS No. 24167-53-1

4-iodo-N,N-dimethylbenzamide

Cat. No. B1593686
CAS RN: 24167-53-1
M. Wt: 275.09 g/mol
InChI Key: ZPTKPSCMQWCYSN-UHFFFAOYSA-N
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Description

4-iodo-N,N-dimethylbenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and is often referred to as IDB. This compound has been found to have a number of interesting properties, including its ability to modulate certain biological processes. In

Scientific Research Applications

  • Catalytic Applications : A derivative of 4-iodo-N,N-dimethylbenzamide, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, is used as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, highlighting its utility in synthetic organic chemistry (Yakura et al., 2018).

  • Crystal Engineering : In the field of crystallography, studies have revealed that molecular tapes formed via strong hydrogen bonds and weak interactions are present in complexes involving derivatives of 4-iodo-N,N-dimethylbenzamide. This finding is crucial for the design and engineering of crystalline materials (Saha, Nangia, & Jaskólski, 2005).

  • Reactivity with Nucleophilic Reagents : Research on the iodomethylate of N,N-dimethylthiobenzamide, a closely related compound, shows its reactivity with various nucleophilic reagents, leading to the formation of diverse chemical compounds. Such studies are vital for understanding the chemical reactivity and potential applications in synthetic chemistry (Mukaiyama, Yamaguchi, & Nohira, 1965).

  • Analytical Chemistry Applications : A method involving 2-Iodosobenzoate and N,N-dimethylaniline for the selective conversion of iodide to 4-iodo-N,N-dimethylaniline, followed by extraction and analysis, highlights the compound's role in the analytical chemistry domain, particularly in the determination of iodine in table salt (Gupta et al., 2011).

  • Nuclear Magnetic Resonance Studies : Investigations into the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, including 4-iodo-N,N-dimethylbenzamide, provide insights into molecular dynamics and properties crucial for understanding the behavior of these compounds at the atomic level (Jackman, Kavanagh, & Haddon, 1969).

properties

IUPAC Name

4-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTKPSCMQWCYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358186
Record name 4-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N,N-dimethylbenzamide

CAS RN

24167-53-1
Record name 4-Iodo-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24167-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of dimethylamine hydrochloride (2.45 g, 30 mmol) in dichloromethane (150 ml) was cooled in an ice/methanol bath and then treated with triethylamine (6.0 g, 59 mmol) followed by 4-iodobenzoyl chloride (8.0 g, 30 mmol) portionwise with stirring under an atmosphere of argon. The reaction mixture was allowed to stir at room temperature for 30 minutes before the solution was washed with water (2×100 ml). The organic layer was separated, dried over sodium sulphate, and evaporated under reduced pressure to give the title compound as a light beige coloured solid (7.73 g, 94%).
Quantity
2.45 g
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150 mL
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solvent
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6 g
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reactant
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8 g
Type
reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Iodobenzoyl chloride (10.0 g) was added portionwise to dimethylamine (1.8 g) in triethylamine (40 ml) at 0°. The suspension was stirred at 0° for 1 h, treated with chloroform (200 ml), washed with aqueous sodium bicarbonate (1 M; 100 ml), dried and evaporated to give the title compound (9.7 g) m.p. 103°-106°.
Quantity
10 g
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reactant
Reaction Step One
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1.8 g
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reactant
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40 mL
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solvent
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200 mL
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Synthesis routes and methods IV

Procedure details

A solution of 4-iodobenzoic acid (2.0 g, 8.0 mmol), HATU (4.6 g, 12.0 mmol) and DIPEA (1.6 g, 12.0 mmol) in DMF (30 mL) was stirred for 1 h. Then, dimethylamine hydrochloride (0.98 mg, 12.0 mmol) was added. The resulting solution was stirred overnight. The reaction was monitored by TLC (petroleum ether/EtOAc 2:1). The reaction mixture was poured into water (30 mL) and extracted with EtOAc (40 mL×3). The organic layer was washed with brine (20 mL×2), dried over Na2SO4 and concentrated. The product was purified by silica gel column chromatography using petroleum ether/EtOAc (4:1) to afford the desired compound (1.5 g, 60%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H), 7.16 (d, 2H), 3.15-2.97 (d, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
4.6 g
Type
reactant
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Name
Quantity
1.6 g
Type
reactant
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30 mL
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solvent
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0.98 mg
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reactant
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[Compound]
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petroleum ether EtOAc
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0 (± 1) mol
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reactant
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30 mL
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solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods V

Procedure details

A total of 20 ml of a 40% aqueous solution of dimethylamine was reacted with a solution of 5.4 g p-iodobenzoyl chloride as described in Example 3 and recrystallized from a benzene/hexane mixture to yield 4.9 g N, N-dimethyl-p-iodobenzamide as white crystals, m.p. 113°-115°, Rf 0.69.
[Compound]
Name
aqueous solution
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5.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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